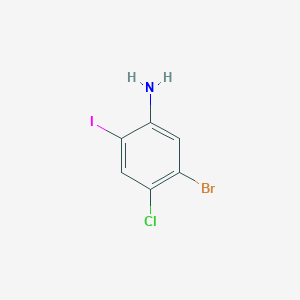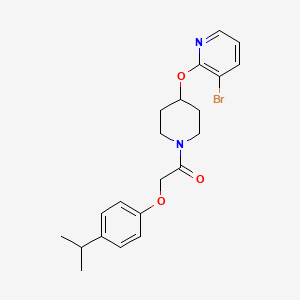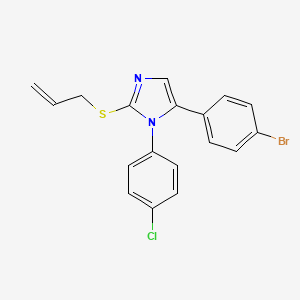
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is a chemical compound that has been the subject of significant research in recent years. It is a novel drug that has shown potential in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in the progression of various diseases. For example, it has been found to inhibit the enzyme histone deacetylase, which is involved in cancer progression. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride in lab experiments are its potential as a novel drug and its ability to inhibit specific enzymes involved in disease progression. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. Moreover, it is important to investigate its potential in the treatment of other diseases, such as multiple sclerosis and Huntington's disease. Additionally, it is essential to explore the possibility of developing analogs of this compound to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its synthesis method is complex, but it has been found to exhibit anti-tumor, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound are vast, and it is essential to explore its potential in the treatment of other diseases and the development of analogs to improve its efficacy.
Synthesemethoden
The synthesis of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride involves a multi-step process. The first step is the reaction between 2-bromothiophene and N,N-dimethyl-1,3-propanediamine, which produces 2-(dimethylamino)ethylthiophene. The second step involves the reaction of the previous product with 4-pentenoic acid, which results in the formation of 2-(thiophen-2-ylmethyl)-4-pentenoic acid. The final step is the reaction of the previous product with 2-amino-N,4-dimethylpentanamide hydrochloride, which produces this compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide hydrochloride is vast. It has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, it has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Moreover, it has been found to protect dopaminergic neurons, which are lost in Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-N,4-dimethyl-N-(thiophen-2-ylmethyl)pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS.ClH/c1-9(2)7-11(13)12(15)14(3)8-10-5-4-6-16-10;/h4-6,9,11H,7-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXZASHVZGCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(C)CC1=CC=CS1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)

![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2822005.png)
![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2822010.png)



![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2822016.png)
![N-(2-methoxyphenethyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2822017.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-fluorophenyl)amino)formamide](/img/structure/B2822019.png)


